molecular formula C17H26N2O5 B3291873 tert-Butyl (2-(((benzyloxy)carbonyl)amino)ethyl)(2-hydroxyethyl)carbamate CAS No. 874163-00-5

tert-Butyl (2-(((benzyloxy)carbonyl)amino)ethyl)(2-hydroxyethyl)carbamate

Cat. No. B3291873
CAS RN: 874163-00-5
M. Wt: 338.4 g/mol
InChI Key: XAMZYBYGYKDTAX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“tert-Butyl (2-(((benzyloxy)carbonyl)amino)ethyl)(2-hydroxyethyl)carbamate” is a chemical compound. It belongs to the category of biological chemicals and is a derivative of amino alcohols . It has been used in palladium-catalyzed synthesis of N-Boc-protected anilines .


Synthesis Analysis

The synthesis of a similar compound, N-(叔丁氧羰基)乙醇胺, involves several steps . The process starts with the addition of benzyl chloride to diethanolamine, followed by heating to reflux for 1 to 1.5 hours. After cooling to 23-28°C, sulfuryl chloride is added. After the reaction is complete, liquid ammonia is passed through for 2.5 to 3.5 hours. After cooling again to 23-28°C, di-tert-butyl dicarbonate is added and stirred for 0.5 to 1 hour. Finally, hydrogen gas is passed through to remove the benzyl group .


Molecular Structure Analysis

The molecular structure of “tert-Butyl (2-(((benzyloxy)carbonyl)amino)ethyl)(2-hydroxyethyl)carbamate” is complex. It has a molecular weight of 338.40 . The compound contains several functional groups, including a carbamate group, an amino group, and a benzyloxy group .


Chemical Reactions Analysis

The compound has been used in palladium-catalyzed cross-coupling reactions with various aryl halides . This suggests that it can participate in a variety of chemical reactions, particularly those involving the formation of carbon-nitrogen bonds.


Physical And Chemical Properties Analysis

The compound has a density of 1.042 g/mL at 25 °C . Other physical and chemical properties such as boiling point are not available from the current data.

Scientific Research Applications

Synthesis of Phosphatidyl Ethanolamines

This compound is used as an amine-protected, difunctional reagent in the synthesis of phosphatidyl ethanolamines . Phosphatidyl ethanolamines are a class of phospholipids found in biological membranes. They are involved in a number of cellular processes, including membrane fusion and cell signaling.

Synthesis of Ornithine

It is also employed in the synthesis of ornithine . Ornithine is an amino acid that plays a role in the urea cycle. It is used in the body to make urea, which helps in the removal of nitrogen and ammonia from the body.

Cross-Linking Reagent

The compound is suitable as a cross-linking reagent . Cross-linking reagents are used in various scientific applications, including the study of protein-protein interactions, the fixing of tissue for histology, and the creation of hydrogels for tissue engineering.

Synthesis of Dipeptides

The compound has been used as a starting material in dipeptide synthesis . Dipeptides are a type of peptide consisting of two amino acid residues. They have various applications in biological research and drug development.

Synthesis of N-Boc-Protected Anilines

tert-Butyl carbamate was used in palladium-catalyzed synthesis of N-Boc-protected anilines . These compounds are important intermediates in the synthesis of various pharmaceuticals and other biologically active compounds.

Synthesis of Tetrasubstituted Pyrroles

It was used in the synthesis of tetrasubstituted pyrroles, functionalized with ester or ketone groups at C-3 position . Pyrroles are heterocyclic aromatic organic compounds, which are found in many natural products and pharmaceuticals.

Preparation of Seven-Membered Cyclic Hydroxamic Acids

tert-Butyl N-(benzyloxy)carbamate was used in the preparation of seven-membered cyclic hydroxamic acids . These compounds have shown a wide range of biological activities, including antitumor, antibacterial, and antifungal activities.

Synthesis of 2-(N-Formyl-N-Hydroxyamino) Ethylphosphonate (IPP)

It may be used in the synthesis of 2-(N-formyl-N-hydroxyamino) ethylphosphonate (IPP) . IPP is a key intermediate in the biosynthesis of isoprenoids, a large and diverse class of compounds that includes cholesterol, steroid hormones, and many other biologically important molecules.

properties

IUPAC Name

tert-butyl N-(2-hydroxyethyl)-N-[2-(phenylmethoxycarbonylamino)ethyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H26N2O5/c1-17(2,3)24-16(22)19(11-12-20)10-9-18-15(21)23-13-14-7-5-4-6-8-14/h4-8,20H,9-13H2,1-3H3,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XAMZYBYGYKDTAX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N(CCNC(=O)OCC1=CC=CC=C1)CCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H26N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
tert-Butyl (2-(((benzyloxy)carbonyl)amino)ethyl)(2-hydroxyethyl)carbamate
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
tert-Butyl (2-(((benzyloxy)carbonyl)amino)ethyl)(2-hydroxyethyl)carbamate
Reactant of Route 3
Reactant of Route 3
tert-Butyl (2-(((benzyloxy)carbonyl)amino)ethyl)(2-hydroxyethyl)carbamate
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
tert-Butyl (2-(((benzyloxy)carbonyl)amino)ethyl)(2-hydroxyethyl)carbamate
Reactant of Route 5
Reactant of Route 5
tert-Butyl (2-(((benzyloxy)carbonyl)amino)ethyl)(2-hydroxyethyl)carbamate
Reactant of Route 6
Reactant of Route 6
tert-Butyl (2-(((benzyloxy)carbonyl)amino)ethyl)(2-hydroxyethyl)carbamate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.